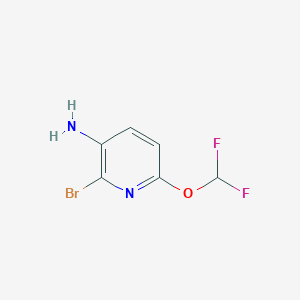![molecular formula C10H10BrNO3 B8746571 Methyl 4-[(2-bromoacetyl)amino]benzoate](/img/structure/B8746571.png)
Methyl 4-[(2-bromoacetyl)amino]benzoate
描述
Methyl 4-[(2-bromoacetyl)amino]benzoate is an organic compound with the molecular formula C10H10BrNO3 It is a derivative of benzoic acid and is characterized by the presence of a bromoacetyl group attached to the amino group of the benzoate structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(2-bromoacetyl)amino]benzoate typically involves the esterification of 4-bromo-2-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. This reaction produces the intermediate compound, which is then subjected to a halogenation reaction using a halogenating agent to introduce the bromoacetyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the desired temperature, pressure, and pH levels.
化学反应分析
Types of Reactions
Methyl 4-[(2-bromoacetyl)amino]benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used.
Major Products Formed
Substitution Reactions: Substituted benzoates.
Oxidation Reactions: Oxidized derivatives of the benzoate.
Reduction Reactions: Amines.
Coupling Reactions: Coupled products with various organic groups.
科学研究应用
Methyl 4-[(2-bromoacetyl)amino]benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of various derivatives.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of Methyl 4-[(2-bromoacetyl)amino]benzoate involves its interaction with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
相似化合物的比较
Similar Compounds
Methyl 4-bromobenzoate: Similar structure but lacks the amino and bromoacetyl groups.
Methyl 2-((Bromoacetyl)amino)benzoate: Similar structure but with different substitution patterns.
Methyl 4-aminobenzoate: Lacks the bromoacetyl group.
Uniqueness
Methyl 4-[(2-bromoacetyl)amino]benzoate is unique due to the presence of both the bromoacetyl and amino groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications and industrial uses.
属性
分子式 |
C10H10BrNO3 |
|---|---|
分子量 |
272.09 g/mol |
IUPAC 名称 |
methyl 4-[(2-bromoacetyl)amino]benzoate |
InChI |
InChI=1S/C10H10BrNO3/c1-15-10(14)7-2-4-8(5-3-7)12-9(13)6-11/h2-5H,6H2,1H3,(H,12,13) |
InChI 键 |
LOLTURANWZRFTI-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CBr |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

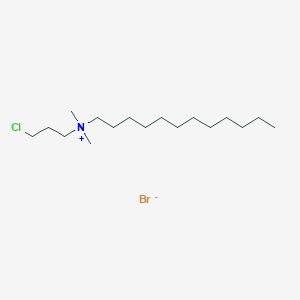
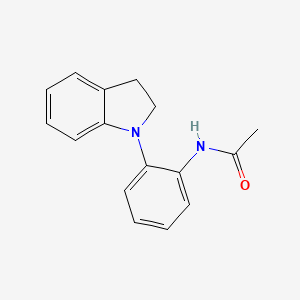
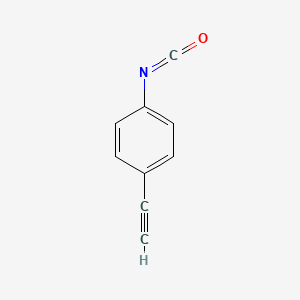
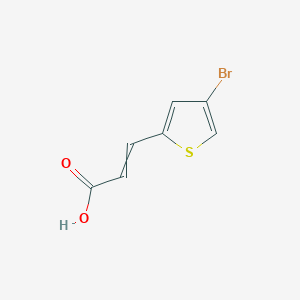
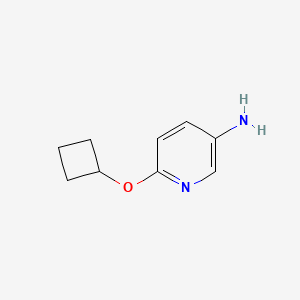
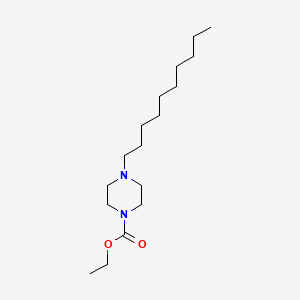
![Propyl N-[[5-methyl-2-(isopropyl)cyclohexyl]carbonyl]glycinate](/img/structure/B8746556.png)
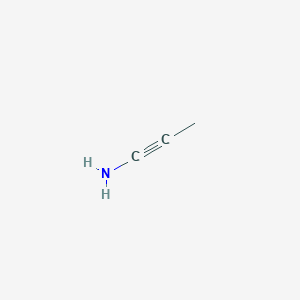
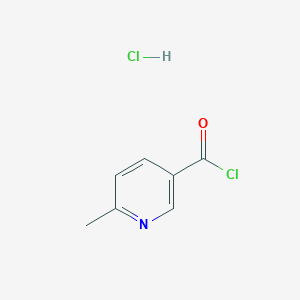
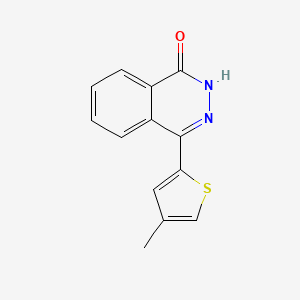
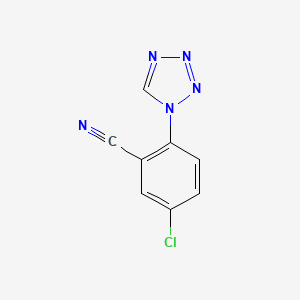
![3-methyl-N-(1-phenylethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B8746585.png)
